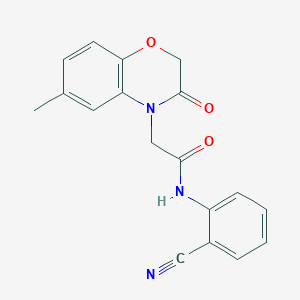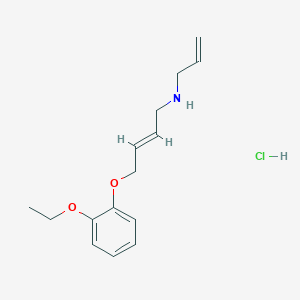![molecular formula C16H16N4OS B4439742 2-[3-(benzylthio)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]ethanol](/img/structure/B4439742.png)
2-[3-(benzylthio)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]ethanol
Descripción general
Descripción
2-[3-(benzylthio)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]ethanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of 2-[3-(benzylthio)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]ethanol is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It is also believed to work by disrupting the cell membrane of fungi and bacteria, leading to their death.
Biochemical and Physiological Effects:
2-[3-(benzylthio)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]ethanol has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce the production of inflammatory cytokines. It has also been shown to have antifungal and antibacterial activity, and to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[3-(benzylthio)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]ethanol in lab experiments is its potential as a therapeutic agent for various diseases. It is also relatively easy to synthesize and has been shown to have good stability and solubility in various solvents. However, one of the limitations of using this compound in lab experiments is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for the research on 2-[3-(benzylthio)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]ethanol. One direction is to further explore its mechanism of action and optimize its therapeutic potential for various diseases. Another direction is to study its toxicity and pharmacokinetics in animal models and humans. Moreover, it can be explored for its potential in treating other diseases such as viral infections and autoimmune diseases.
Aplicaciones Científicas De Investigación
2-[3-(benzylthio)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]ethanol has potential applications in various fields of scientific research. It has been studied for its anticancer activity and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its antifungal and antibacterial activity and has shown potential in treating fungal and bacterial infections. Moreover, it has been studied for its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
2-(3-benzylsulfanyl-5-pyridin-3-yl-1,2,4-triazol-4-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c21-10-9-20-15(14-7-4-8-17-11-14)18-19-16(20)22-12-13-5-2-1-3-6-13/h1-8,11,21H,9-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTXLFVSKNROPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(N2CCO)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-benzyl-N,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B4439661.png)
![N-(1-isopropyl-2-methylpropyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4439672.png)


![4-[(4-fluorobenzyl)(methylsulfonyl)amino]-N-methylbenzamide](/img/structure/B4439683.png)
![2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}thio)pyridine](/img/structure/B4439684.png)



![3-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B4439702.png)

![methyl 3-{2-[cyclohexyl(methyl)amino]-2-oxoethyl}-4-oxo-3,4-dihydro-7-quinazolinecarboxylate](/img/structure/B4439717.png)

![ethyl 1-[3-(4-tert-butylphenyl)propanoyl]-4-piperidinecarboxylate](/img/structure/B4439738.png)